(5-Chloro-2-pyrimidyl)methyl Benzoate
Description
Overview of Pyrimidine (B1678525) Scaffold Significance in Organic Synthesis
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. bu.edu.egrsc.org Its significance stems from its presence in the fundamental building blocks of life, namely the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA. bu.edu.egnih.gov This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov
In organic synthesis, pyrimidine derivatives serve as versatile intermediates for the construction of more complex molecules. nih.govgoogle.com Their utility is enhanced by the ability to introduce a wide variety of substituents onto the ring, allowing for the fine-tuning of steric and electronic properties. organic-chemistry.org The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, a crucial interaction for molecular recognition in biological systems. bu.edu.eg
Importance of Benzoate (B1203000) Ester Functionalities in Chemical Architectures
Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.org The ester functional group is one of the most common in organic chemistry and is found in a vast array of natural products, pharmaceuticals, and materials. google.com In chemical architectures, benzoate esters serve several key roles. They are frequently employed as protecting groups for alcohols due to their general stability under neutral conditions and the relative ease of their introduction and removal. wikipedia.org
Furthermore, the benzoate moiety can influence the physical and chemical properties of a molecule. The aromatic ring of the benzoate group can participate in π-stacking interactions, which are important in the binding of molecules to biological targets and in the formation of organized molecular structures. The ester functionality itself can act as a hydrogen bond acceptor. From a synthetic perspective, the ester group can be readily transformed into other functional groups, such as carboxylic acids, amides, or even alcohols through reduction, making it a valuable synthetic handle. wikipedia.org
Contextualization of Halogen Substitutions on Heteroaromatic Systems
The introduction of halogen atoms onto heteroaromatic rings, such as pyrimidine, profoundly alters their chemical reactivity and physical properties. nih.gov Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic ring. nih.gov This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution. nih.gov
However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. nih.gov In the case of heteroaromatic systems like pyrimidine, the interplay between the inductive and resonance effects, along with the inherent electron-deficient nature of the ring due to the nitrogen atoms, governs the regioselectivity of substitution reactions.
Specifically for chloropyrimidines, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine ring facilitates the attack of nucleophiles, making chloropyrimidines valuable precursors for the synthesis of a wide range of substituted pyrimidines. pharmaffiliates.com
Academic Research Landscape of (5-Chloro-2-pyrimidyl)methyl Benzoate Chemistry
The academic research landscape for this compound itself is not extensively documented in publicly available literature. However, research on closely related structures provides a strong basis for understanding its potential synthesis and reactivity. For instance, the synthesis and crystal structure of compounds like methyl 4-[(5-chloro-pyrimidin-2-yl)carbamoyl]benzoate have been reported, highlighting the interest in molecules containing the 5-chloropyrimidine (B107214) moiety linked to a benzoate derivative. rsc.org
Research into the synthesis of pyrimidine derivatives is vast and includes methods starting from various fragments. bu.edu.egorganic-chemistry.org The esterification of alcohols, including heterocyclic methanols, is a well-established transformation. masterorganicchemistry.com Fischer esterification, using an acid catalyst and an excess of the alcohol or carboxylic acid, is a common method. masterorganicchemistry.com The reactivity of chloropyrimidines in nucleophilic substitution reactions is also a mature field of study. rsc.org
While specific studies focusing solely on this compound are sparse, its structure suggests its potential role as a synthetic intermediate. The 5-chloro substituent offers a handle for further functionalization via nucleophilic substitution, while the benzoate ester could be a protecting group or a precursor to other functionalities.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 5-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 63-65 |
| Methyl Benzoate | C₈H₈O₂ | 136.15 | -12.5 |
| 5-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 168-173 sigmaaldrich.com |
| Methyl 5-chloro-2-methoxybenzoate | C₉H₉ClO₃ | 200.62 | 48-51 |
Table 2: Spectroscopic Data for a Related Compound: Methyl 4-chlorobenzoate
| Spectroscopic Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.94 (d, 2H), 7.37 (d, 2H), 3.87 (s, 3H) nih.gov |
| ¹³C NMR (CDCl₃) | 166.1, 139.3, 130.9, 128.6, 52.1 nih.gov |
Note: This data is for a related compound and serves as a reference for the types of signals expected for a benzoate ester.
Structure
3D Structure
Properties
CAS No. |
2006278-18-6 |
|---|---|
Molecular Formula |
C12H9ClN2O2 |
Molecular Weight |
248.66 g/mol |
IUPAC Name |
(5-chloropyrimidin-2-yl)methyl benzoate |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-6-14-11(15-7-10)8-17-12(16)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
VRWGXUFRXCCDKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=NC=C(C=N2)Cl |
Origin of Product |
United States |
Retrosynthetic Analysis and Precursor Chemistry of 5 Chloro 2 Pyrimidyl Methyl Benzoate
Disconnection Strategies for the Ester Linkage
The most logical retrosynthetic disconnection of (5-Chloro-2-pyrimidyl)methyl Benzoate (B1203000) is at the ester bond. This leads to two primary sets of precursors: a carboxylic acid and an alcohol, or an acyl halide/anhydride and an alcohol.
Benzoic Acid and 2-(Hydroxymethyl)-5-chloropyrimidine Precursors
The most direct retrosynthetic pathway involves the disconnection of the ester to yield benzoic acid and 2-(hydroxymethyl)-5-chloropyrimidine. This approach relies on the well-established Fischer-Speier esterification reaction, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. organic-chemistry.orgnih.gov The equilibrium of this reaction can be shifted towards the product by using an excess of one reactant or by removing water as it is formed. nih.gov
Table 1: Fischer-Speier Esterification Reaction Parameters
| Parameter | Description | Reference |
| Reactants | Carboxylic acid (e.g., Benzoic acid), Alcohol (e.g., 2-(Hydroxymethyl)-5-chloropyrimidine) | organic-chemistry.orgnih.gov |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | organic-chemistry.org |
| Conditions | Typically heated to reflux | chemicalbook.com |
| Byproduct | Water | nih.gov |
The synthesis of benzoic acid itself is a fundamental process in organic chemistry, often starting from the oxidation of toluene. Various oxidizing agents can be employed for this transformation.
The second precursor, 2-(hydroxymethyl)-5-chloropyrimidine, also known as (2-chloropyrimidin-5-yl)methanol, is a key intermediate. synquestlabs.com Its synthesis is a multi-step process that will be discussed in detail in section 2.2.
Alternative Alcohol and Acyl Halide/Anhydride Routes
An alternative and often more reactive approach to ester formation involves the use of an acyl halide, such as benzoyl chloride, or a benzoic anhydride. byjus.comatamanchemicals.com Benzoyl chloride is readily prepared from benzoic acid by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). byjus.comatamanchemicals.comyoutube.com
The reaction of benzoyl chloride with an alcohol, in this case, 2-(hydroxymethyl)-5-chloropyrimidine, proceeds readily, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. This method avoids the equilibrium limitations of the Fischer esterification.
Another powerful method for esterification, particularly for sensitive substrates, is the Steglich esterification. organic-chemistry.orgwikipedia.org This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation from a carboxylic acid and an alcohol under mild, neutral conditions. nih.govwikipedia.orgnih.gov The water generated is consumed by DCC, forming the insoluble dicyclohexylurea (DCU), which drives the reaction to completion. wikipedia.org
Table 2: Comparison of Esterification Methods
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
| Fischer-Speier | Carboxylic acid, Alcohol, Acid catalyst | Reflux | Simple, inexpensive reagents | Reversible, may require harsh conditions | organic-chemistry.orgnih.gov |
| Acyl Halide | Acyl halide, Alcohol, Base | Often at room temperature | High yielding, irreversible | Acyl halides can be moisture sensitive | byjus.comatamanchemicals.com |
| Steglich | Carboxylic acid, Alcohol, DCC, DMAP | Mild, room temperature | Mild conditions, good for sensitive substrates | DCC byproduct can be difficult to remove | organic-chemistry.orgnih.govwikipedia.org |
Retrosynthesis of the 5-Chloropyrimidine (B107214) Moiety
The synthesis of the 5-chloropyrimidine core of the target molecule requires a careful selection of synthetic strategies to introduce the chloro and hydroxymethyl groups at the desired positions.
Pathways to 5-Halogenated Pyrimidines
The introduction of a halogen at the 5-position of the pyrimidine (B1678525) ring is a crucial step. A common starting material for this transformation is 2-hydroxypyrimidine (B189755). One-step synthesis methods have been developed to produce 5-bromo-2-chloropyrimidine (B32469) from 2-hydroxypyrimidine using hydrobromic acid and hydrogen peroxide, followed by chlorination with phosphorus oxychloride. google.com A similar strategy can be envisioned for the synthesis of 5-chloro-2-chloropyrimidine.
Another approach involves the direct chlorination of pyrimidine derivatives. For instance, 2-aminopyridine (B139424) can be chlorinated to 2-amino-5-chloropyridine (B124133) in a strongly acidic medium. chemicalbook.com The amino group can then be further manipulated or replaced. The synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxy-5-bromopyrimidine using phosphorus oxychloride in the presence of an organic amine like triethylamine (B128534) has also been reported with high yields. google.com
Table 3: Selected Methods for the Synthesis of 5-Halogenated Pyrimidines
| Starting Material | Reagents | Product | Yield | Reference |
| 2-Hydroxypyrimidine | 1. HBr, H₂O₂ 2. POCl₃, Triethylamine | 5-Bromo-2-chloropyrimidine | ~99% | google.com |
| 2-Hydroxy-5-bromopyrimidine | POCl₃, Toluene, Triethylamine | 5-Bromo-2-chloropyrimidine | 91% | google.com |
| 2-Aminopyridine | Concentrated HCl, Oxidizing agent | 2-Amino-5-chloropyridine | ~70% | chemicalbook.com |
Methodologies for Introducing the Hydroxymethyl Group at the C-2 Position
The introduction of a hydroxymethyl group at the C-2 position of the 5-chloropyrimidine ring is a key synthetic challenge. One potential route involves the reduction of a corresponding carboxylic acid or ester. For example, 2-chloropyrimidine-5-carboxylic acid could be reduced to (2-chloropyrimidin-5-yl)methanol. synquestlabs.com A patent describes the reduction of 6-chloronicotinic acid to 2-chloro-5-hydroxymethylpyridine (B1360356) using a borohydride (B1222165) reagent after activation of the carboxylic acid. mdpi.com A similar strategy could be adapted for the pyrimidine analogue.
Alternatively, a formylation reaction followed by reduction could be employed. Another approach involves the use of organometallic intermediates. For instance, a 2-lithiated-5-chloropyrimidine species could be generated and subsequently reacted with formaldehyde (B43269) to introduce the hydroxymethyl group.
A different strategy involves starting with a precursor that already contains a functional group at the C-2 position that can be converted to a hydroxymethyl group. For example, a patent describes the synthesis of 5-hydroxymethylpyrimidines via the reduction of the corresponding esters using lithium aluminum hydride (LiAlH₄). While this example is for a different substitution pattern, the principle of ester reduction to a primary alcohol is broadly applicable.
Finally, a direct conversion of a 2-chloro substituent to a 2-hydroxymethyl group is less common but could potentially be achieved through a series of reactions, for example, by displacement with a cyanide anion followed by reduction and hydrolysis, though this is a more convoluted pathway.
Advanced Synthetic Methodologies for 5 Chloro 2 Pyrimidyl Methyl Benzoate and Analogues
Esterification Reactions for Benzoate (B1203000) Formation
The formation of the benzoate ester is a critical transformation. The primary precursor for this step is (5-Chloro-2-pyrimidyl)methanol, which is reacted with benzoic acid or one of its activated derivatives. Various catalytic systems can be employed to facilitate this esterification.
Catalysis is central to modern organic synthesis, offering pathways to esters under milder conditions and with greater efficiency than non-catalytic methods. Acid, base, and Lewis acid catalysis represent the principal approaches.
Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a classic and widely used method. masterorganicchemistry.com The reaction typically involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com
For the synthesis of (5-Chloro-2-pyrimidyl)methyl Benzoate, this would involve the reaction of (5-Chloro-2-pyrimidyl)methanol with benzoic acid using a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism initiates with the protonation of the carbonyl oxygen of benzoic acid by the catalyst. youtube.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of (5-Chloro-2-pyrimidyl)methanol. youtube.comlibretexts.org A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. masterorganicchemistry.com Final deprotonation regenerates the acid catalyst and provides the desired ester product. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product side, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.com
The esterification of amino acids, which, like pyrimidines, contain nitrogen, can be challenging due to their zwitterionic nature. nih.gov However, the use of sulfuric acid in methanol (B129727) has been shown to be effective, suggesting its applicability to nitrogen-containing heterocyclic alcohols. nih.gov
Table 1: Overview of Typical Acid Catalysts for Esterification
| Catalyst | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, effective google.com | Strong dehydrating agent, can cause side reactions/charring |
| p-Toluenesulfonic Acid (TsOH) | Reflux in an inert solvent (e.g., toluene) with water removal | Solid, easier to handle than H₂SO₄ masterorganicchemistry.com | Can be less potent than H₂SO₄ |
| Solid Acid Catalysts (e.g., Sulfated Zirconia) | Heterogeneous conditions, elevated temperatures | Reusable, simplified purification acs.orgresearchgate.net | May require higher temperatures or longer reaction times researchgate.net |
This table is generated based on general principles of acid-catalyzed esterification. masterorganicchemistry.comgoogle.comacs.orgresearchgate.net
While esterification can be catalyzed by bases, it more commonly proceeds under base-promoted or base-mediated conditions, particularly when using a highly reactive acylating agent like an acid chloride. In this approach, (5-Chloro-2-pyrimidyl)methanol would be treated with benzoyl chloride in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534).
The base serves two primary functions: it can deprotonate the alcohol to form a more nucleophilic alkoxide, and it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. youtube.com The reaction is typically fast and irreversible. The use of N-heterocyclic carbenes (NHCs) has also emerged as a powerful method for catalyzing the acylation of alcohols at room temperature with low catalyst loadings. organic-chemistry.org
Another approach is transesterification, where an existing ester is reacted with an alcohol in the presence of a base or acid catalyst to exchange the alcohol component. mdpi.com For example, methyl benzoate could be reacted with (5-Chloro-2-pyrimidyl)methanol in the presence of a catalytic amount of sodium methoxide. The mechanism involves the nucleophilic attack of the pyrimidinyl alkoxide (formed by deprotonation by the base) on the carbonyl carbon of the methyl benzoate. mdpi.com
Table 2: Common Base-Mediated Esterification Systems
| Reagents | Base | Typical Solvent | Key Features |
|---|---|---|---|
| Alcohol + Acyl Chloride | Pyridine, Triethylamine (NEt₃) | Dichloromethane (DCM), Tetrahydrofuran (THF) | Rapid, irreversible, stoichiometric base required |
| Alcohol + Acid Anhydride | Pyridine, DMAP (catalytic) | Dichloromethane (DCM) | Generally high yielding, DMAP is a highly effective catalyst youtube.com |
| Alcohol + Ester (Transesterification) | NaOR, K₂CO₃ | Excess Alcohol, THF | Reversible, driven by excess reagent or removal of product mdpi.com |
This table is generated based on established principles of base-mediated esterification. youtube.commdpi.com
Lewis acids activate electrophiles by coordinating to a Lewis basic site, such as the carbonyl oxygen of a carboxylic acid or ester. youtube.com This coordination increases the positive charge on the carbonyl carbon, making it more reactive towards the alcohol nucleophile. youtube.com This method is analogous to Brønsted acid catalysis but can offer different selectivity and reactivity profiles, sometimes allowing for milder reaction conditions. youtube.com
For the synthesis of this compound, a Lewis acid such as Zinc(II) chloride (ZnCl₂), Scandium(III) triflate (Sc(OTf)₃), or a Bismuth(III) salt could catalyze the reaction between (5-Chloro-2-pyrimidyl)methanol and benzoic acid or its derivatives. acs.orgnih.gov Lewis acid catalysis has proven effective for a range of transformations, including the esterification and transesterification of complex substrates. mdpi.comnih.gov For instance, ZnCl₂ has been used to catalyze the Cγ-selective decarboxylative pyridylation of N-hydroxyphthalimide esters, demonstrating its utility in complex heterocyclic systems. acs.org Similarly, various Lewis acids are effective for etherification reactions starting from alcohols, a related transformation. nih.gov
Table 3: Examples of Lewis Acid Catalysts in Esterification and Related Reactions | Lewis Acid Catalyst | Substrates | Key Features | | :--- | :--- | :--- | :--- | | ZnCl₂ | N-hydroxyphthalimide esters and 4-cyanopyridines | Promotes radical-radical coupling, good functional group tolerance. acs.org | | BiCl₃ | Alcohols and carbonyl reagents | Efficiently performs reductive etherification at room temperature. nih.gov | | Yb(OTf)₃ | Alcohols and aldehydes/ketones | General and efficient catalyst for reductive etherifications. nih.gov | | Tantalum Catalysts | Amino acids | Enables high-yielding peptide synthesis without racemization. nih.gov | This table presents examples of Lewis acid catalysis in related synthetic transformations. acs.orgnih.govnih.gov
Condensation reactions involve the joining of two molecules with the concomitant loss of a small molecule, such as water. The Fischer esterification is a prime example. masterorganicchemistry.com However, the term also encompasses methods that utilize specific coupling or dehydrating agents to facilitate the union of a carboxylic acid and an alcohol without the need for high temperatures or removal of water by distillation.
A prominent example is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC). In this method, benzoic acid would first react with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of (5-Chloro-2-pyrimidyl)methanol, forming the ester. The byproduct, dicyclohexylurea (DCU), is a solid that precipitates from most organic solvents, simplifying purification. The addition of a catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org
Catalytic Esterification Techniques
Synthesis of the 5-Chloropyrimidine (B107214) Core Structure
Access to the (5-Chloro-2-pyrimidyl)methyl moiety is foundational. The synthesis of the 5-chloropyrimidine core can be approached in several ways, typically involving the chlorination of a pre-formed pyrimidine (B1678525) ring or constructing the ring from chlorinated precursors.
One common strategy involves the transformation of a hydroxyl group on the pyrimidine ring into a chloride. For instance, a 5-bromo-2-hydroxypyrimidine (B17364) can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding 5-bromo-2-chloropyrimidine (B32469). google.comchemicalbook.com This reaction often requires an organic base catalyst, such as triethylamine or diisopropylethylamine. google.com A similar strategy could be envisioned starting from 2-hydroxy-5-chloropyrimidine or by direct chlorination of a suitable pyrimidine precursor. Chinese patents describe methods for preparing chloropyrimidine compounds by reacting a hydroxypyrimidine sodium salt with a chlorinating agent, which avoids the need for an additional acid-binding agent. google.com
Another route involves diazotization of an aminopyrimidine followed by a Sandmeyer-type reaction. For example, 2-amino-5-chloropyridine (B124133) can be converted to 5-chloro-2-nitropyridine, highlighting a method for manipulating functional groups on a halogenated heterocycle. chemicalbook.com A similar transformation on a 2-aminopyrimidine (B69317) derivative, by reaction with a nitrite (B80452) source in the presence of a chloride source, could potentially install the 2-chloro substituent, although this is often more challenging with pyrimidines than pyridines.
The synthesis of 2-chloro-5-methylpyridine, an analogue, can be achieved by dissolving 2-amino-5-methylpyridine (B29535) in concentrated hydrochloric acid, followed by treatment with thionyl chloride and nitric acid. google.com This highlights a diazotization-chlorination sequence. Furthermore, processes for creating 2-chloro-5-chloromethyl-pyridine from 2-chloropyridine-5-carboxylic acid have been detailed, involving reduction of the acid to an alcohol and subsequent chlorination of the hydroxyl group. google.com These established routes for pyridine analogues provide valuable templates for developing syntheses for the desired 5-chloropyrimidine core.
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| (5-Chloro-2-pyrimidyl)methanol |
| 2-Amino-5-chloropyridine |
| 2-amino-5-methylpyridine |
| 2-chloro-5-chloromethyl-pyridine |
| 2-chloro-5-methylpyridine |
| 2-chloropyridine-5-carboxylic acid |
| 2-hydroxy-5-chloropyrimidine |
| 4-(N,N-dimethylamino)pyridine (DMAP) |
| 5-bromo-2-chloropyrimidine |
| 5-bromo-2-hydroxypyrimidine |
| 5-chloro-2-nitropyridine |
| Benzoic acid |
| Benzoyl chloride |
| Bismuth(III) salt |
| Diisopropylethylamine |
| Dicyclohexylurea (DCU) |
| Methyl benzoate |
| N,N'-Dicyclohexylcarbodiimide (DCC) |
| p-toluenesulfonic acid (TsOH) |
| Phosphorus oxychloride (POCl₃) |
| Pyridine |
| Scandium(III) triflate (Sc(OTf)₃) |
| Sodium methoxide |
| Sulfuric acid (H₂SO₄) |
| Thionyl chloride |
| Triethylamine |
Halogenation Strategies for Pyrimidine Derivatives
Halogenated pyrimidines are crucial intermediates in the synthesis of a vast array of functionalized derivatives. rsc.org The electronic nature of the pyrimidine ring, with its two electron-withdrawing nitrogen atoms, deactivates the carbon atoms towards electrophilic substitution. The C-5 position, being the least electron-deficient, is the most favorable site for such reactions. wikipedia.org
Direct chlorination of pyrimidine and its derivatives can be achieved using various chlorinating agents. A long-standing and widely used method involves heating a hydroxypyrimidine substrate with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base. nih.gov While effective, this traditional approach typically requires a large excess of POCl₃, posing economic and environmental challenges, especially for large-scale synthesis. nih.gov
Recent advancements have focused on optimizing this process. A solvent-free method utilizing an equimolar amount of POCl₃ with pyridine as a base has been developed. This procedure, conducted in a sealed reactor at high temperatures (140–160 °C), provides high yields of chlorinated pyrimidines and other N-heterocycles with shorter reaction times and a simplified work-up. nih.gov This method's efficiency is highlighted by its high atom economy and suitability for multigram-scale preparations. nih.gov
Another approach involves the use of m-chloroperbenzoic acid (MCPBA) in a dipolar aprotic solvent like dimethylformamide (DMF) containing hydrochloric acid. This system has proven effective for the high-yield chlorination of both pyrimidine and purine (B94841) nucleosides at the C-5 position under mild conditions. osti.govacs.org
| Substrate | Chlorinating Agent | Conditions | Product | Yield (%) | Reference |
| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | 160 °C, 2h, sealed reactor | Chloropyrimidines | High | nih.gov |
| Uracil Derivatives | MCPBA, HCl, DMF | Room Temperature | 5-Chlorouracil Derivatives | High | osti.gov |
| Cytosine Derivatives | MCPBA, HCl, DMF | Room Temperature | 5-Chlorocytosine Derivatives | High | osti.gov |
| 5-Nitrourea Pyrimidine | POCl₃, Organic Base | 30-105 °C, 2-6h | 2,4-Dichloro-5-nitropyrimidine | Good | google.com |
This table presents a selection of direct chlorination methods for pyrimidine derivatives.
Achieving regioselectivity in the chlorination of pyrimidines is paramount for the synthesis of specifically substituted analogues. The inherent electronic properties of the pyrimidine ring direct electrophilic attack to the C-5 position. wikipedia.org However, the substitution pattern of the starting pyrimidine can influence the outcome.
For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, regioselective C3 halogenation has been achieved using a hypervalent iodine(III) reagent like Phenyliodine diacetate (PIDA) in water at ambient temperature. rsc.org This method provides good to excellent yields and highlights the potential of tailored reagent systems to direct halogenation to specific sites. rsc.org While this example is not on a simple pyrimidine, the principle of using specific reagents to overcome the natural reactivity of the ring is a key strategy.
In the context of producing the 5-chloro-pyrimidine core, methods that exploit the innate reactivity of the C-5 position are most direct. The use of N-chlorosuccinimide (NCS) is a common method for the electrophilic chlorination of various heterocycles. For pyrimidines, this reaction typically proceeds at the most electron-rich carbon, which is C-5, assuming other positions are not activated by strongly electron-donating groups.
| Method | Reagent System | Target Position | Key Feature | Reference |
| Electrophilic Substitution | N-Chlorosuccinimide (NCS) | C-5 | Exploits inherent ring electronics | wikipedia.org |
| Oxidative Halogenation | PIDA / Potassium Halide | C-3 (on Pyrazolo[1,5-a]pyrimidines) | Mild, aqueous conditions, high regioselectivity | rsc.org |
| Chelation Control | N/A (Alkylation example) | Varies | Directing group controls site of reaction | nih.gov |
This table summarizes strategies for achieving regioselective halogenation on pyrimidine and related heterocyclic cores.
The drive towards more sustainable and efficient chemical processes has spurred the development of heterogeneous catalysts for halogenation reactions. These solid-supported catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and often milder reaction conditions. thieme-connect.com
A notable example is the use of boron trifluoride-doped montmorillonite (B579905) K10 clay (BF₃@K10) as an efficient, eco-friendly, and inexpensive catalyst for the regioselective halogenation of various N-heterocycles, including pyrimidines. thieme-connect.com This solid acid catalyst facilitates the reaction of pyrimidine derivatives with halogenating agents like N-halosuccinimides under conventional heating or microwave irradiation, affording chloro-, bromo-, and iodo-N-heterocycles in good to excellent yields. The protocol is characterized by short reaction times and a simple workup. thieme-connect.com
Another example of heterogeneous catalysis involves the gas-phase chlorination of picolines (methylpyridines) using a zinc chloride catalyst deposited on a solid inorganic support like activated carbon or alumina (B75360) at high temperatures (250–450 °C). google.com While applied to a different heterocycle, this demonstrates the broader utility of solid catalysts in industrial chlorination processes.
| Catalyst | Support | Reaction Type | Advantages | Reference |
| BF₃ | Montmorillonite K10 Clay | Liquid-phase halogenation | Eco-friendly, reusable, high yields, mild conditions | thieme-connect.com |
| ZnCl₂ | Activated Carbon, Alumina, etc. | Gas-phase chlorination | Suitable for continuous industrial processes | google.com |
This table showcases examples of heterogeneous catalysts used in the chlorination of nitrogen heterocycles.
Functionalization at the C-2 Position of Pyrimidine to Hydroxymethyl
The introduction of a hydroxymethyl group at the C-2 position of the pyrimidine ring is a key step in the synthesis of the title compound. This can be accomplished through several synthetic routes, primarily involving the reduction of a C-2 carbonyl group or nucleophilic substitution at the C-2 position.
This strategy involves the synthesis of a pyrimidine-2-carbaldehyde or a related C-2 keto derivative, followed by its reduction to the corresponding alcohol. Pyrimidine-2-carbaldehyde is a known compound that can serve as a direct precursor. chemscene.com
The reduction of carbonyl groups is a fundamental transformation in organic synthesis. Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed. However, with heterocyclic systems like pyrimidine, the choice of reducing agent is critical to avoid over-reduction or reduction of the aromatic ring itself. For example, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with the powerful reducing agent LiAlH₄ was found to primarily yield the 1,6-dihydropyrimidine product, indicating ring reduction. researchgate.net However, the desired (pyrimidin-5-yl)methanol was also isolated as a byproduct, suggesting that under carefully controlled conditions, selective reduction of the carbonyl group is feasible. researchgate.net Milder reducing agents or more specialized systems are often preferred to maintain the integrity of the pyrimidine ring.
An alternative and powerful strategy for C-2 functionalization involves nucleophilic aromatic substitution (SₙAr). The C-2, C-4, and C-6 positions of the pyrimidine ring are electron-deficient and thus activated towards attack by nucleophiles, especially when a good leaving group, such as a halogen, is present at that position. wikipedia.orgyoutube.com
This pathway would involve reacting a 2-chloropyrimidine (B141910) derivative with a nucleophile that can deliver a hydroxymethyl group or a protected equivalent. For example, 2-chloropyrimidines can react with various nucleophiles to displace the chloride. rsc.org While direct substitution with the hydroxide (B78521) ion can be challenging, a two-step process is often more effective. This could involve substitution with a nucleophile like cyanide, followed by reduction and hydrolysis, or reaction with a protected formaldehyde (B43269) equivalent, such as a dithiane anion, followed by deprotection.
A more direct approach involves the reaction of a 2-halopyrimidine with a suitable organometallic reagent. The mechanism of bimolecular nucleophilic substitution (Sₙ2) is highly dependent on the nucleophile, leaving group, and solvent, allowing for fine-tuning of the reaction conditions. nih.gov
Contemporary Synthetic Approaches
Modern organic synthesis emphasizes the development of novel methodologies that are not only efficient but also align with the principles of green chemistry. For the synthesis of pyrimidine derivatives like this compound, several advanced techniques have been explored.
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and chemical chemistry for accelerating reaction rates and improving yields. rasayanjournal.co.intandfonline.com This technique utilizes microwave irradiation to rapidly heat polar substances, leading to a significant reduction in reaction times compared to conventional heating methods. tandfonline.com In the context of pyrimidine chemistry, microwave irradiation has been successfully employed in various reactions, including the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines with yields ranging from 65–90%. tandfonline.com
The key advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Reactions that might take hours under conventional heating can often be completed in minutes. researchgate.netajrconline.org
Solvent-Free Conditions: In some cases, reactions can be carried out without a solvent, which reduces environmental impact and simplifies purification. tandfonline.com
Enhanced Selectivity: Microwave heating can sometimes lead to better regio- and stereoselectivity. tandfonline.com
For the synthesis of analogues of this compound, such as other substituted pyrimidines, microwave-assisted methods have been extensively documented. For instance, the synthesis of thiazolo[5,4-d]pyrimidines has been achieved in as little as 5 minutes using microwave irradiation. researchgate.net Similarly, the synthesis of 5-deazaflavine derivatives through microwave-assisted intramolecular cyclization highlights the utility of this technology for complex pyrimidine systems. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Pyrimidine Derivative
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 30 minutes (reflux) | 10 minutes | ajrconline.org |
| Solvent | Chloroform | None (neat) | ajrconline.org |
| Yield | Not specified | Not specified | ajrconline.org |
This table is illustrative and based on a representative synthesis of p-acetamido benzene (B151609) sulphonyl chloride.
Solvent-free synthesis, particularly using mechanochemical methods like the "grindstone protocol," represents a significant advancement in green chemistry. researchgate.netjournalspub.info This technique involves the physical grinding of reactants in a mortar and pestle, often in the absence of any solvent. chowgules.ac.in The mechanical energy supplied during grinding can initiate and drive chemical reactions, leading to high yields and pure products. chowgules.ac.in
The grindstone method offers several benefits:
Eco-Friendly: By eliminating the need for solvents, this method significantly reduces chemical waste and environmental pollution. researchgate.netnih.gov
High Efficiency: Reactions are often faster and more efficient than their solution-phase counterparts. chowgules.ac.in
Simplicity: The experimental setup is simple and does not require specialized equipment. journalspub.info
Cost-Effective: The absence of solvents and often catalysts makes this a highly economical approach. researchgate.net
In the synthesis of pyrimidine derivatives, the grindstone technique has been successfully applied to multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones in high yields. researchgate.netresearchgate.net For instance, the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and their thio-analogues has been achieved with high yields using this solvent-free approach. researchgate.net This protocol could be adapted for the synthesis of precursors to this compound. A study on the iodination of pyrimidine derivatives demonstrated that mechanical grinding under solvent-free conditions provides high yields (70-98%) in a short reaction time (20-30 min). nih.gov
Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. rasayanjournal.co.inbohrium.com These reactions are highly atom-economical and offer a powerful tool for the rapid generation of complex molecules and libraries of compounds. acs.org
Key features of MCRs in pyrimidine synthesis include:
Efficiency: MCRs streamline synthetic sequences by combining multiple steps into a single operation, saving time, reagents, and solvents. bohrium.com
Diversity: They allow for the creation of a wide range of structurally diverse pyrimidine derivatives by varying the starting components. acs.org
Sustainability: MCRs often align with the principles of green chemistry due to their high atom economy and reduced waste generation. benthamdirect.comnih.gov
A notable example is the Biginelli reaction, a three-component reaction used to synthesize dihydropyrimidinones. foliamedica.bg More advanced MCRs have also been developed, such as the iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols, yielding highly substituted and unsymmetrical products in yields up to 93%. acs.orgorganic-chemistry.org Such a strategy could be envisioned for the synthesis of analogues of this compound by carefully selecting the appropriate alcohol and amidine precursors. The synthesis of pyrano[2,3-d]pyrimidine derivatives through MCRs further demonstrates the versatility of this approach for creating fused heterocyclic systems. rsc.org
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical aspect of developing any synthetic methodology to maximize product yield and purity while minimizing reaction time and cost. For the synthesis of this compound and its analogues, this involves systematically varying parameters such as temperature, reaction time, catalyst type and loading, and solvent.
For instance, in a microwave-assisted synthesis, the power and duration of irradiation are key parameters to optimize. mdpi.com A study on the synthesis of 3-amino-1,2,4-triazoles found that the maximal yield was achieved using 1.5 equivalents of HCl as a catalyst and heating at 180 °C for 3 hours under microwave irradiation. mdpi.com Similarly, in multi-component reactions, the choice of catalyst can significantly impact the outcome. The synthesis of pyrimidines from alcohols and amidines was shown to be efficiently catalyzed by specific nickel or iridium pincer complexes. mdpi.com
Table 2: Illustrative Optimization of a Pyrimidine Synthesis
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | 150 | 3 | 45 | mdpi.com |
| 2 | HCl (1.0 equiv) | 180 | 3 | 80 | mdpi.com |
| 3 | HCl (1.5 equiv) | 180 | 3 | 95 | mdpi.com |
| 4 | HCl (1.5 equiv) | 180 | 5 | 93 | mdpi.com |
This table is based on the optimization of a 3-amino-1,2,4-triazole synthesis and serves as an example of the optimization process.
The optimization process often involves a Design of Experiments (DoE) approach to systematically explore the reaction parameter space and identify the optimal conditions for the synthesis of a specific target molecule like this compound.
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes for pharmaceuticals and fine chemicals. rasayanjournal.co.in The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comnih.gov The advanced synthetic methodologies discussed above inherently incorporate several principles of green chemistry.
Waste Prevention: Multi-component reactions and solvent-free synthesis minimize waste by maximizing atom economy and reducing the use of auxiliary substances. rasayanjournal.co.inacs.org
Atom Economy: MCRs are designed to incorporate the maximum number of atoms from the reactants into the final product. bohrium.com
Use of Safer Solvents and Auxiliaries: Solvent-free methods like the grindstone protocol completely eliminate the need for solvents. researchgate.net When solvents are necessary, green chemistry encourages the use of safer alternatives like water or ethanol (B145695). rsc.org
Energy Efficiency: Microwave-assisted synthesis can significantly reduce energy consumption by shortening reaction times. rasayanjournal.co.in
Use of Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. mdpi.com Catalysts are used in small amounts and can often be recycled and reused. acs.org
The application of these principles in the synthesis of this compound and its analogues can lead to more sustainable and environmentally benign manufacturing processes. benthamdirect.com For example, a mechanochemical approach for synthesizing pyrimidine derivatives was shown to have a high Ecoscale score and a low E-factor, both of which are metrics for assessing the greenness of a chemical process. acs.org
Chemical Transformations and Reactivity Profiles of 5 Chloro 2 Pyrimidyl Methyl Benzoate
Reactions Involving the Benzoate (B1203000) Ester Functionality
The benzoate ester group is susceptible to various nucleophilic acyl substitution reactions. libretexts.org These reactions proceed via a common mechanism involving the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the (5-chloro-2-pyrimidyl)methoxide group to yield a new carbonyl compound. libretexts.org The reactivity of the ester is generally considered to be lower than that of acid halides and anhydrides but greater than that of amides. youtube.com
Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or, more commonly, base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The reaction is reversible and typically requires heating to proceed to completion. The products are benzoic acid and (5-chloro-2-pyrimidinyl)methanol.
Base-Catalyzed Hydrolysis (Saponification): Basic hydrolysis is an irreversible process that utilizes a strong nucleophile, such as the hydroxide (B78521) ion (OH⁻). masterorganicchemistry.com The hydroxide ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then expels the alkoxide leaving group. In the final step, the newly formed benzoic acid is deprotonated by the basic conditions to yield a benzoate salt, and the alkoxide takes a proton from the solvent. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the neutral benzoic acid. masterorganicchemistry.com The kinetics of alkaline hydrolysis for similar methyl benzoate derivatives have been studied, often showing a dependence on the hydroxide ion concentration. researchgate.net
Table 1: Representative Conditions for Benzoate Ester Hydrolysis
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Basic | 1. NaOH (aq), Heat 2. HCl (aq) | Benzoic Acid, (5-Chloro-2-pyrimidinyl)methanol | This is a common and high-yielding method for ester cleavage, often referred to as saponification. masterorganicchemistry.comchemspider.com |
| Acidic | H₂SO₄ (aq) or HCl (aq), Heat | Benzoic Acid, (5-Chloro-2-pyrimidinyl)methanol | The reaction is an equilibrium process and may require excess water to drive it to completion. |
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction can be catalyzed by either an acid (like sulfuric acid) or a base. The reaction is an equilibrium process, and it is often necessary to use a large excess of the new alcohol or to remove one of the products (e.g., by distillation) to drive the reaction toward the desired product. For instance, reacting (5-Chloro-2-pyrimidyl)methyl benzoate with an excess of ethanol (B145695) in the presence of an acid catalyst would yield ethyl benzoate and (5-chloro-2-pyrimidinyl)methanol. Titanate catalysts have also been shown to be highly active for the transesterification of methyl benzoate. researchgate.net
Table 2: Catalysts and Conditions for Transesterification of Benzoate Esters
| Catalyst Type | Example | Typical Conditions | Reference |
|---|---|---|---|
| Acid | H₂SO₄, p-Toluenesulfonic acid | Reflux in excess alcohol | researchgate.net |
| Base | NaOCH₃, K₂CO₃ | Anhydrous alcohol, room temperature or heat | libretexts.org |
| Organometallic | Titanate catalysts | Heat, often under reactive distillation | researchgate.net |
This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the (5-chloro-2-pyrimidyl)methoxide leaving group. libretexts.org The general mechanism is a two-step addition-elimination process. masterorganicchemistry.com The favorability of the reaction depends on the nucleophilicity of the attacking species and the stability of the leaving group; successful reactions typically occur when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com
A key example is ammonolysis , where ammonia (B1221849) or an amine reacts with the ester to form an amide. This reaction with this compound would produce benzamide (B126) and (5-chloro-2-pyrimidinyl)methanol. The reaction often requires elevated temperatures and pressures, particularly when using ammonia. google.com
The ester functionality can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting intermediate collapses, and a second hydride ion attacks the ensuing aldehyde to produce the primary alcohol. In the case of this compound, reduction with LiAlH₄ would yield benzyl (B1604629) alcohol and (5-chloro-2-pyrimidinyl)methanol after an aqueous workup.
Reactivity of the Halogen Atom on the Pyrimidine (B1678525) Ring
The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of the electronegative chlorine atom further activates the ring for Nucleophilic Aromatic Substitution (SNAr).
The SNAr reaction is a primary pathway for the functionalization of halogenated pyrimidines. wuxiapptec.com This reaction is particularly common in medicinal chemistry for building molecular complexity. nih.gov The mechanism involves the addition of a nucleophile to the carbon atom bearing the halogen, which disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the subsequent step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. youtube.com
The reaction is facilitated by the electron-withdrawing nature of the ring nitrogens, which stabilize the negative charge of the Meisenheimer intermediate. wuxiapptec.com A wide variety of nucleophiles can be used, including amines, alkoxides, and thiols. For example, reacting this compound with a nucleophile like morpholine (B109124) would be expected to displace the chloride to form (5-(morpholino)-2-pyrimidyl)methyl benzoate. Such reactions are often carried out by heating the reactants in a suitable solvent. youtube.com
Table 3: Representative Nucleophiles in SNAr Reactions with Chloropyrimidines
| Nucleophile Class | Example | Expected Product with this compound | General Conditions |
|---|---|---|---|
| Amines | Piperidine | (5-(Piperidin-1-yl)-2-pyrimidyl)methyl benzoate | Heat in a solvent like PEG-400, ethanol, or DMF. nih.gov |
| Amines | Morpholine | (5-(Morpholino)-2-pyrimidyl)methyl benzoate | Heat in a suitable solvent. nih.gov |
| Alkoxides | Sodium Methoxide | (5-Methoxy-2-pyrimidyl)methyl benzoate | Room temperature or gentle heating in the corresponding alcohol. |
| Thiols | Sodium Thiophenoxide | (5-(Phenylthio)-2-pyrimidyl)methyl benzoate | Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF). |
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Cl Bond (e.g., Suzuki, Heck, Sonogashira)
The chlorine atom attached to the pyrimidine ring at the C5 position is a key site for synthetic modification through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org Chloropyrimidine substrates have been shown to be effective precursors for the synthesis of C-aryl pyrimidines. acs.org The electron-deficient nature of the pyrimidine ring enhances its reactivity in Suzuki couplings compared to analogous benzene (B151609) halides. acs.org These reactions are often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4 or Pd(OAc)2, and a base. researchgate.netacs.org
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a means to introduce alkenyl substituents onto the pyrimidine ring. The reaction typically proceeds via oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the introduction of alkynyl groups at the C5 position of the pyrimidine ring. The reaction can be performed under mild conditions and has been successfully applied to pyrimidine derivatives. wikipedia.orgnih.gov
Table 2: Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Reactants | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Aryl/Vinyl substituted pyrimidine |
| Heck | Alkene | Pd(0) catalyst, Base | Alkenyl substituted pyrimidine |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Alkynyl substituted pyrimidine |
Reactivity of the Pyrimidine Heterocycle
The pyrimidine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient nature. wikipedia.org The nitrogen atoms deactivate the ring towards electrophilic attack. wikipedia.org If substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon in the pyrimidine ring. However, in the case of this compound, the C5 position is already substituted with a chlorine atom. Therefore, further electrophilic substitution on the pyrimidine ring is highly unlikely under standard conditions.
Ring-opening reactions of pyrimidines can occur under certain conditions, often involving strong nucleophiles or quaternization of the ring nitrogen. wur.nl For instance, treatment of N-alkylpyrimidinium salts with nucleophiles can lead to ring-opening and subsequent rearrangement. wur.nl The Dimroth rearrangement is another known transformation in pyrimidine chemistry, which involves the isomerization of 1-substituted 2-imino-1,2-dihydropyrimidines to 2-substituted aminopyrimidines. nih.gov However, there is no specific evidence in the provided search results to suggest that this compound itself readily undergoes ring-opening or rearrangement reactions under typical conditions. Studies on the hydrolysis of pyrimidine-5-carboxylic acid esters have shown that they tend to form the corresponding carboxylic acids rather than undergoing rearrangement to 5-acylpyrimidones. researchgate.net
Regioselectivity and Chemoselectivity in Chemical Transformations
The chemical architecture of this compound presents multiple reactive sites, making the study of its regioselectivity and chemoselectivity a critical aspect of its chemical profile. The molecule contains a pyrimidine ring activated by a chloro substituent, an ester functional group, and a methylene (B1212753) bridge, each offering a potential locus for chemical attack. The selective transformation of one functional group over others is dictated by the interplay of electronic effects, steric hindrance, and the nature of the reagents and reaction conditions employed.
The primary reactive centers in this compound are:
The carbon atoms of the pyrimidine ring, particularly those bearing the chloro substituent (C5) and those activated by the nitrogen atoms (C4 and C6).
The chloro group at the C5 position, which can be subject to nucleophilic aromatic substitution.
The carbonyl carbon of the benzoate ester, which is susceptible to nucleophilic acyl substitution.
The methylene bridge, which could potentially undergo radical halogenation or deprotonation under strong basic conditions.
Regioselectivity in the context of this molecule primarily pertains to reactions on the pyrimidine ring. The positions C4, C5, and C6 exhibit different electronic densities due to the presence of the two ring nitrogen atoms and the electron-withdrawing chloro group. The nitrogen atoms significantly lower the electron density at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The chloro group at C5 further influences the reactivity of the adjacent C4 and C6 positions.
Chemoselectivity involves the preferential reaction of one functional group over another. For instance, a reaction might selectively target the chloro group for substitution while leaving the ester group intact, or vice versa. This selectivity is highly dependent on the choice of nucleophile, catalyst, and reaction conditions.
Influence of Reaction Conditions on Selectivity
The outcome of chemical transformations on this compound is profoundly influenced by the reaction parameters. For example, in nucleophilic substitution reactions, the temperature, solvent, and nature of the nucleophile determine whether the reaction occurs at the pyrimidine ring or the ester carbonyl.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions. The chloro substituent at the C5 position can be displaced by various nucleophiles. The regioselectivity of such substitutions on chloro-substituted pyrimidines is a well-established principle. For instance, in reactions with amines or alkoxides, the substitution of the chlorine atom is a common pathway. The rate and feasibility of this substitution are enhanced by the electron-withdrawing character of the pyrimidine nitrogens.
Ester Group Reactivity: The benzoate ester can undergo hydrolysis, transesterification, or aminolysis. These reactions are typically catalyzed by acids or bases. Achieving chemoselectivity requires conditions that favor reaction at the ester while minimizing attack on the pyrimidine ring. For example, mild basic hydrolysis could potentially cleave the ester without affecting the C-Cl bond.
The following table outlines hypothetical selective transformations to illustrate the regiochemical and chemoselective principles governing the reactivity of this compound.
| Transformation Type | Reagent/Condition | Primary Reactive Site | Product | Selectivity Principle |
| Nucleophilic Aromatic Substitution | Sodium Methoxide (NaOMe) in Methanol (B129727), reflux | C5 of Pyrimidine Ring | (5-Methoxy-2-pyrimidyl)methyl Benzoate | Regioselective substitution of the chloro group on the electron-deficient pyrimidine ring. |
| Amination | Ammonia (NH₃) in Ethanol, sealed tube, heat | C5 of Pyrimidine Ring | (5-Amino-2-pyrimidyl)methyl Benzoate | Chemoselective for SNAr over aminolysis of the ester under these conditions. |
| Ester Hydrolysis | Lithium Hydroxide (LiOH) in THF/Water | Ester Carbonyl | (5-Chloro-2-pyrimidyl)methanol and Benzoic Acid | Chemoselective saponification of the ester under mild basic conditions that do not favor SNAr. |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ester Carbonyl | Ethyl this compound | Chemoselective acid-catalyzed transesterification, leaving the pyrimidine ring untouched. |
Theoretical Reaction Pathway Analysis
A deeper analysis of the electronic structure of this compound reveals that the C4 and C6 positions of the pyrimidine ring are the most electron-deficient carbons, making them prime targets for strong nucleophiles, potentially leading to addition-elimination pathways or ring-opening under harsh conditions. However, the presence of the C5-chloro group typically directs nucleophilic attack to this position for substitution.
In scenarios involving organometallic reagents, the regioselectivity can be further controlled. For example, in a hypothetical Suzuki or Stille coupling reaction, a palladium catalyst would selectively activate the C-Cl bond for cross-coupling with a boronic acid or an organostannane, respectively. This demonstrates high chemoselectivity for the carbon-halogen bond over other potentially reactive sites.
The following table provides a more detailed look at potential regioselective and chemoselective reactions:
| Reaction | Catalyst/Reagents | Targeted Bond/Atom | Expected Major Product | Rationale for Selectivity |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Phenylboronic Acid | C-Cl | (5-Phenyl-2-pyrimidyl)methyl Benzoate | Palladium catalyst has a high affinity for activating the carbon-halogen bond for cross-coupling, showing high chemoselectivity. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOt-Bu, Aniline | C-Cl | (5-(Phenylamino)-2-pyrimidyl)methyl Benzoate | This palladium-catalyzed reaction is highly selective for the formation of C-N bonds at the site of the halogen. |
| Reduction | H₂, Pd/C | C-Cl | (2-Pyrimidyl)methyl Benzoate | Catalytic hydrogenation can be selective for the dehalogenation of aryl chlorides, potentially leaving the ester and pyrimidine ring intact under controlled conditions. |
| Grignard Reaction | Ethylmagnesium Bromide (1 eq.) | Ester Carbonyl | 1-(5-Chloro-2-pyrimidyl)-1-phenylpropan-1-ol | The Grignard reagent is a hard nucleophile and will preferentially attack the hard electrophilic center of the ester carbonyl over the softer C-Cl bond. |
The regioselectivity in reactions involving the pyrimidine ring of related compounds, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, has been studied, showing that the C4 chlorine is more readily displaced by ammonia than the C2 chlorine. researchgate.net This preference is attributed to the electronic influence of the adjacent substituents. While not a direct analogue, these findings support the principle that the electronic environment of the pyrimidine ring dictates the site of nucleophilic attack.
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 Pyrimidyl Methyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for (5-Chloro-2-pyrimidyl)methyl Benzoate (B1203000) could be located. This information is essential for providing a definitive analysis of the proton and carbon environments within the molecule and for establishing the connectivity between different parts of its structure.
Proton NMR (¹H NMR) for Proton Environment Analysis
Specific chemical shifts, coupling constants, and multiplicity data for the protons in (5-Chloro-2-pyrimidyl)methyl Benzoate are not available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
The characteristic chemical shifts of the carbon atoms that form the backbone of this compound have not been reported.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
There are no available 2D NMR spectra (COSY, HSQC, HMBC) to confirm the correlations between protons and carbons, which is a critical step in the unambiguous structural assignment of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Detailed mass spectrometry analyses, which are fundamental for determining the precise molecular weight and understanding the fragmentation pathways of this compound, are absent from the available scientific literature.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry data, which would provide the exact mass and elemental composition of the compound, has not been published.
Theoretical and Computational Chemistry Studies of 5 Chloro 2 Pyrimidyl Methyl Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are a fundamental tool for understanding the electronic structure and properties of molecules from first principles.
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic properties of molecules. A hypothetical DFT study of (5-Chloro-2-pyrimidyl)methyl Benzoate (B1203000) would involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) to model the compound.
Such a study would aim to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map could also be generated. This would visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of (5-Chloro-2-pyrimidyl)methyl Benzoate
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | N/A | Indicates electron-donating ability |
| LUMO Energy | N/A | Indicates electron-accepting ability |
| HOMO-LUMO Gap | N/A | Relates to chemical reactivity and stability |
| Dipole Moment | N/A | Measures the overall polarity of the molecule |
Note: The table above is for illustrative purposes only. The values are marked as "N/A" as no published data exists.
Ab Initio Methods for Geometric Optimization and Energetics
Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), could be employed for high-accuracy calculations of the molecule's geometry and energy. Geometric optimization would determine the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.
Energetic calculations would yield the total electronic energy, enthalpy of formation, and Gibbs free energy of the molecule. These thermodynamic quantities are essential for predicting the stability and spontaneity of reactions involving the compound.
Table 2: Hypothetical Optimized Geometric Parameters of this compound from Ab Initio Calculations
| Parameter | Atom(s) Involved | Hypothetical Value |
| Bond Length | C-Cl | N/A |
| Bond Length | C=O | N/A |
| Bond Angle | O-C-C (ester) | N/A |
| Dihedral Angle | Pyrimidine-CH2-O-Benzene | N/A |
Note: The table above is for illustrative purposes only. The values are marked as "N/A" as no published data exists.
Conformational Analysis and Potential Energy Surfaces
The rotational freedom around the single bonds in the methylene (B1212753) benzoate linker allows for multiple conformations of this compound. A conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them.
This is typically done by systematically rotating key dihedral angles and calculating the energy at each step to construct a potential energy surface (PES). The PES would reveal the global and local energy minima, corresponding to the most and less stable conformers, respectively, as well as the transition states that connect them. Understanding the conformational landscape is vital as different conformers can exhibit different chemical and biological properties.
Molecular Mechanics and Molecular Dynamics Simulations
While quantum methods provide high accuracy, they are computationally expensive. Molecular mechanics and dynamics offer a way to study larger systems or longer timescales.
Analysis of Intramolecular Interactions and Dynamics
Molecular dynamics (MD) simulations would provide insights into the time-dependent behavior of this compound. By simulating the motion of atoms over time, MD can reveal the flexibility of the molecule, the nature of intramolecular vibrations and rotations, and how different parts of the molecule interact with each other dynamically. Such simulations could also be extended to study the molecule's behavior in a solvent, providing a more realistic model of its environment.
Prediction of Chemical Reactivity Parameters
Computational methods can predict where and how a molecule is likely to react. This is achieved by calculating a variety of electronic structure-based descriptors.
The prediction of reactive sites in a molecule is a fundamental aspect of computational chemistry, guiding the understanding of reaction mechanisms. Electrophilicity and nucleophilicity indices, often derived from Density Functional Theory (DFT), are crucial for this purpose. researchgate.netbohrium.com These indices quantify the ability of a molecule or a specific atomic site within it to accept or donate electrons. researchgate.net Methods like condensed Fukui functions and dual descriptors help pinpoint the most electrophilic (prone to attack by nucleophiles) and nucleophilic (prone to attack by electrophiles) centers. researchgate.netnih.gov
For a molecule like this compound, one would expect the nitrogen atoms of the pyrimidine (B1678525) ring to be significant nucleophilic centers due to the presence of lone pair electrons. nih.gov Conversely, the carbonyl carbon of the benzoate group and the carbon atoms of the pyrimidine ring (particularly those influenced by the electron-withdrawing chlorine atom and the nitrogen atoms) would be predicted as primary electrophilic sites. While specific calculated indices for the title compound are not available, analysis of similar heterocyclic systems consistently shows that heteroatoms are key reactivity centers. nih.gov
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, forming two radical fragments. It is a critical parameter for predicting the thermal stability of a molecule and understanding potential degradation pathways or reaction mechanisms. rowansci.com Computational methods, particularly DFT, have become routine for calculating BDEs with a high degree of accuracy when compared to experimental values. nih.govrsc.org The choice of the functional and basis set is critical for obtaining reliable results. nih.gov
A computational BDE analysis of this compound would involve calculating the energies of the parent molecule and the various radical species formed by breaking each bond of interest. The weakest bonds are typically the most likely to break first under thermal or photochemical stress. Key bonds for analysis in this molecule would include:
The C-Cl bond on the pyrimidine ring.
The C-O and O-C bonds of the ester linkage.
The N-C bonds within the pyrimidine ring.
The C-C bond connecting the pyrimidine ring to the methyl benzoate moiety.
Predicting which bond has the lowest BDE provides insight into the molecule's lability and potential metabolic or degradation products. rowansci.com
For this compound, a number of reactions could be modeled. For example, the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring is a plausible transformation. A computational study would model the approach of a nucleophile, the formation of an intermediate (such as a Meisenheimer complex), the breaking of the C-Cl bond, and the departure of the chloride ion. The resulting energy profile would reveal the feasibility of the reaction and provide a detailed, step-by-step understanding of the electronic and structural changes that occur. nih.gov
Calculation of Molecular Descriptors Relevant to Chemical Behavior (e.g., TPSA, LogP values via computational methods)
Molecular descriptors are numerical values that encode information about the topology, geometry, or electronic structure of a molecule. They are extensively used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, particularly in medicinal chemistry for predicting drug-like properties.
Topological Polar Surface Area (TPSA) and the octanol-water partition coefficient (LogP) are two of the most important descriptors for predicting drug absorption, bioavailability, and blood-brain barrier penetration. peter-ertl.commolinspiration.com TPSA is defined as the surface area of all polar atoms (typically nitrogen and oxygen) in a molecule. compudrug.com LogP is a measure of a molecule's lipophilicity. While experimental determination can be time-consuming, robust computational methods exist for their rapid calculation. peter-ertl.com
Specific computational data for this compound is not available. However, data for an analogous compound, Methyl 5-chloro-2-methoxybenzoate , has been computationally derived and is available in public databases.
Table 1: Computed Molecular Descriptors for an Analogue Compound
| Descriptor | Computed Value | Source |
|---|---|---|
| Molecular Weight | 200.62 g/mol | PubChem |
| TPSA | 35.5 Ų | Computed by Cactvs 3.4.8.18 |
These values for an analogue suggest that the title compound would likely fall within a range typical for small molecule drug candidates.
Analysis of Hydrogen Bond Acceptor/Donor Features through Computational Modeling
Hydrogen bonds are critical non-covalent interactions that govern molecular recognition, protein-ligand binding, and the physical properties of substances. Computational modeling is an effective tool for identifying the hydrogen bond donor and acceptor sites within a molecule and analyzing their potential interaction strength. acs.orgacs.org
A hydrogen bond donor typically consists of a hydrogen atom attached to an electronegative atom like oxygen or nitrogen. A hydrogen bond acceptor is an electronegative atom with an available lone pair of electrons. In this compound, the molecule is expected to function primarily as a hydrogen bond acceptor. The potential acceptor sites are the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the benzoate ester group. The molecule lacks a classic hydrogen bond donor group.
Computational analysis provides a quantitative count of these features. For the analogue Methyl 5-chloro-2-methoxybenzoate , these features have been calculated.
Table 2: Computed Hydrogen Bonding Features for an Analogue Compound
| Feature | Count | Source |
|---|---|---|
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.8.18 |
This data aligns with the structural analysis, confirming the absence of donor sites and identifying three distinct acceptor sites (the two ester oxygens and the methoxy (B1213986) oxygen). A similar profile would be expected for this compound, with the pyrimidine nitrogens and ester oxygens acting as the primary hydrogen bond acceptors.
Rotational Isomerism and Barrier Analysis
Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations or rotational isomers (rotamers). nih.gov The energy difference between the most stable (low energy) and least stable (high energy) conformations is called the rotational barrier. providence.edu This barrier is a crucial factor in determining a molecule's flexibility, which can impact its ability to bind to a receptor or adopt a specific shape required for biological activity.
Computational chemistry is used to explore the conformational landscape of a molecule by systematically rotating a specific bond and calculating the energy at each step. This generates a potential energy profile that reveals the stable conformers (energy minima) and the rotational barriers (energy maxima). youtube.com
For this compound, several rotatable bonds exist:
The bond between the pyrimidine ring and the methylene (-CH2-) group.
The bond between the methylene group and the ester oxygen.
The C-C and C-O bonds within the benzoate group.
The existence of these rotatable bonds means the molecule is flexible and can adopt multiple conformations. A computational analysis would determine the relative stability of these conformers and the energy required to interconvert between them. For the analogue Methyl 5-chloro-2-methoxybenzoate , public data indicates a rotatable bond count of 3, highlighting its conformational flexibility. A full rotational barrier analysis would provide a deeper understanding of the molecule's dynamic behavior. ornl.gov
5 Chloro 2 Pyrimidyl Methyl Benzoate As a Synthon in Advanced Organic Synthesis
Utilization in the Construction of Complex Heterocyclic Frameworks
The pyrimidine (B1678525) core is a prevalent scaffold in numerous biologically active compounds and approved drugs. nih.gov Halogenated pyrimidines are particularly valuable as they serve as electrophilic partners in cross-coupling and nucleophilic substitution reactions to build more elaborate molecular architectures. nih.govbeilstein-journals.org
The chlorine atom at the C5 position of (5-Chloro-2-pyrimidyl)methyl Benzoate (B1203000) is a key reactive site. While nucleophilic aromatic substitution (SₙAr) is common on pyrimidine rings, the reactivity of each position (C2, C4, C5, C6) is highly dependent on the other ring substituents. beilstein-journals.orgresearchgate.net The chlorine at C5 can potentially be displaced by various nucleophiles, such as amines, thiols, or alkoxides, or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form C-C, C-N, C-S, or C-O bonds. These reactions would attach new carbocyclic or heterocyclic systems to the pyrimidine ring, leading to the formation of complex, fused, or poly-heterocyclic frameworks. nih.govacs.org For instance, the synthesis of pyrimidine-fused heterocycles often relies on the cyclization of appropriately functionalized pyrimidine precursors. nih.govmdpi.com
Interactive Table: Representative Reactions for Heterocycle Construction
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 2,4,6-Trichloropyrimidine & Amines | Aminopyrimidines | nih.gov |
| Three-Component Reaction | Amino pyrazoles, Enaminones, Sodium halides | 3-Halo-pyrazolo[1,5-a]pyrimidines | acs.org |
Precursor for Further Functionalization of Pyrimidine Derivatives
(5-Chloro-2-pyrimidyl)methyl Benzoate is an excellent precursor for creating a variety of substituted pyrimidines. The two primary sites for modification are the C5-chloro group and the C2-methylbenzoate group.
Modification at C5 : As mentioned, the chlorine atom can be substituted. This allows for the introduction of a wide array of functional groups. The reactivity of chloropyrimidines in SₙAr reactions is well-documented, allowing for displacement by N-, O-, and S-centered nucleophiles. beilstein-journals.orgrsc.org
Modification at C2 : The benzoate group serves as a protecting group for the hydroxymethyl functionality at the C2 position. Cleavage of this ester, typically via hydrolysis (acidic or basic conditions) or other methods like reduction, would unveil a primary alcohol ((5-chloro-2-pyrimidinyl)methanol). organic-chemistry.org This alcohol is a versatile functional handle that can be oxidized to an aldehyde or carboxylic acid, or used in etherification or esterification reactions to append other molecular fragments. The resulting aldehyde, for example, could be a key intermediate for building further complexity. mdpi.com
This stepwise functionalization at two different positions makes the parent molecule a highly adaptable scaffold.
Role in the Synthesis of Diverse Benzoate Esters
While the primary synthetic value of this molecule likely lies in the reactivity of the chloropyrimidine moiety, the benzoate portion itself can be involved in chemical transformations. Transesterification reactions, though less common, could potentially be used to exchange the methyl group of the original benzoate ester for other alkyl or aryl groups, although direct synthesis of such esters from benzoic acid and the corresponding alcohol is typically more straightforward. uomustansiriyah.edu.iqmdpi.com
A more synthetically relevant role involves the entire (5-Chloro-2-pyrimidyl)methyl moiety acting as a novel, functionalized alcohol equivalent for esterification. By reacting (5-chloro-2-pyrimidinyl)methanol (obtained after deprotection) with various carboxylic acids or their activated derivatives (e.g., acyl chlorides), a library of esters with a fixed pyrimidine portion and a variable acid portion could be synthesized.
Interactive Table: General Ester Synthesis Methods
| Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid | Alcohol | Acid (e.g., H₂SO₄) | uomustansiriyah.edu.iqyoutube.com |
| Acylation | Alcohol | Acyl Chloride | Base (e.g., Pyridine) | organic-chemistry.org |
Development of Novel Chemical Libraries Based on its Scaffold
The structure of this compound is well-suited for the principles of diversity-oriented synthesis and the construction of chemical libraries for drug discovery. nih.gov The orthogonal reactivity of the molecule—SₙAr or cross-coupling at the C5-position and manipulations at the C2-hydroxymethyl group (after deprotection)—allows for the systematic generation of a large number of distinct analogues from a common core.
A typical library synthesis strategy could involve:
Step 1 : Parallel reactions where the C5-chloro group is displaced by a library of diverse amines, thiols, or boronic acids.
Step 2 : Deprotection of the benzoate group to reveal the alcohol.
Step 3 : Acylation of the resulting alcohol with a library of diverse carboxylic acids.
This three-step sequence, starting from a single scaffold, can rapidly generate a large matrix of compounds with structural diversity at two key positions, which is a cornerstone of modern medicinal chemistry for identifying new bioactive molecules. researchgate.net
Contribution to Synthetic Methodology Development
The study of the reactivity of molecules like this compound contributes to the broader field of synthetic methodology. Investigating the relative reactivity of the C5-chloro position towards different classes of nucleophiles and under various catalytic conditions helps to refine our understanding of pyrimidine chemistry. beilstein-journals.org For example, exploring the selective substitution at C5 without disturbing the C2-ester or vice-versa can lead to the development of new orthogonal protection and functionalization strategies. wikipedia.org
Furthermore, developing efficient, high-yield methods for the synthesis and subsequent transformation of such polysubstituted pyrimidines is a continuous goal in organic synthesis. mdpi.com The unique electronic environment of this specific compound could lead to unexpected reactivity or selectivity, thereby opening new avenues for the construction of pyrimidine-containing target molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
